molecular formula C26H44O7 B12729309 [(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate

Cat. No.: B12729309
M. Wt: 468.6 g/mol
InChI Key: CIYQAMNYFBSTRE-NZKYTXMESA-N
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Description

7,9a-Methano-9aH-cyclopenta(b)heptalene-2,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-hexanoate, (2S,3as,4R,4ar,7R,8R,9as,11R,11aR,12R)-: is a complex organic compound with a unique structure. This compound is characterized by its multiple hydroxyl groups and a hexanoate ester, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Cyclization Reactions: Formation of the cyclopenta(b)heptalene core through cyclization reactions.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

    Esterification: Formation of the hexanoate ester through esterification reactions using hexanoic acid and catalysts like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various esters, amides.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups and ester moiety play a crucial role in its reactivity:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta(b)heptalene Derivatives: Compounds with similar core structures but different functional groups.

    Hexanoate Esters: Compounds with similar ester groups but different core structures.

Uniqueness

This compound is unique due to its combination of a cyclopenta(b)heptalene core with multiple hydroxyl groups and a hexanoate ester. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C26H44O7

Molecular Weight

468.6 g/mol

IUPAC Name

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate

InChI

InChI=1S/C26H44O7/c1-6-7-8-9-20(29)33-21-15-10-11-16-24(5,31)17-12-18(27)22(2,3)26(17,32)19(28)13-25(16,21)14-23(15,4)30/h15-19,21,27-28,30-32H,6-14H2,1-5H3/t15-,16-,17-,18-,19-,21?,23+,24+,25?,26-/m0/s1

InChI Key

CIYQAMNYFBSTRE-NZKYTXMESA-N

Isomeric SMILES

CCCCCC(=O)OC1[C@@H]2CC[C@@H]3C1(C[C@@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O

Canonical SMILES

CCCCCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O

Origin of Product

United States

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